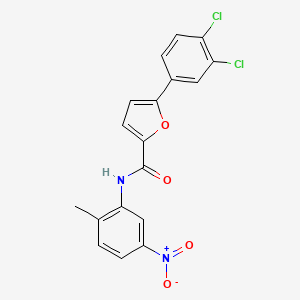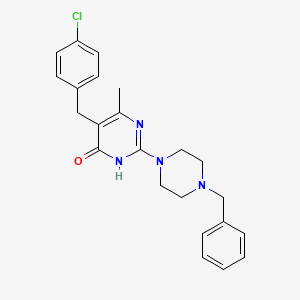![molecular formula C19H26N2O5 B6015762 4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(tetrahydro-3-furanyl)benzamide](/img/structure/B6015762.png)
4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(tetrahydro-3-furanyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(tetrahydro-3-furanyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and is a potent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial mediator of B-cell receptor signaling, and its inhibition has shown promising results in the treatment of various cancers and autoimmune diseases.
Wirkmechanismus
TAK-659 inhibits the activity of BTK, which is a crucial mediator of B-cell receptor signaling. BTK plays a critical role in the survival and proliferation of B-cells, and its inhibition leads to the suppression of B-cell activation and proliferation. This, in turn, leads to the inhibition of tumor growth and the suppression of autoimmune responses.
Biochemical and Physiological Effects:
TAK-659 has shown to be well-tolerated in preclinical studies, with no significant adverse effects observed. The compound has also shown to be highly selective for BTK, with minimal off-target effects. TAK-659 has demonstrated potent antitumor activity in vivo, leading to the suppression of tumor growth and the induction of apoptosis in cancer cells. In autoimmune disease models, TAK-659 has shown to be effective in reducing disease severity and suppressing disease progression.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages as a research tool, including its high potency and selectivity for BTK. The compound is also well-tolerated in preclinical studies, making it a suitable candidate for further development as a therapeutic agent. However, TAK-659 has some limitations, including its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research and development of TAK-659. One potential application is in the treatment of B-cell malignancies, where the compound has shown promising results in preclinical studies. Further studies are needed to determine the optimal dosing and administration of TAK-659 in clinical trials. Another potential application is in the treatment of autoimmune diseases, where TAK-659 has shown to be effective in preclinical models. Further studies are needed to determine the safety and efficacy of TAK-659 in clinical trials for these indications. Additionally, further research is needed to explore the potential of TAK-659 in combination with other therapeutic agents for the treatment of cancer and autoimmune diseases.
Synthesemethoden
The synthesis of TAK-659 involves a multistep process that includes the reaction of piperidine with 4-nitrobenzoic acid, followed by the reduction of the nitro group to an amino group. The amino group is then protected with a methoxyacetyl group, and the furan ring is introduced through a cyclization reaction. The final step involves the deprotection of the amino group to yield TAK-659.
Wissenschaftliche Forschungsanwendungen
TAK-659 has shown significant potential in the treatment of various cancers and autoimmune diseases. In preclinical studies, TAK-659 has demonstrated potent antitumor activity against B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has also shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.
Eigenschaften
IUPAC Name |
4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-(oxolan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-24-13-18(22)21-9-6-17(7-10-21)26-16-4-2-14(3-5-16)19(23)20-15-8-11-25-12-15/h2-5,15,17H,6-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFJWCFYPNFXML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C(=O)NC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-2,2-dimethyl-1-propanol](/img/structure/B6015682.png)
![3-[(4-methoxy-1-piperidinyl)carbonyl]-1-phenyl-2-pyrrolidinone](/img/structure/B6015686.png)
![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]butyl 4-nitrobenzoate](/img/structure/B6015689.png)
![N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide bis(trifluoroacetate)](/img/structure/B6015694.png)
![(1-{5-[(1-ethylpropyl)amino]-5,6,7,8-tetrahydro-2-quinazolinyl}-4-piperidinyl)methanol](/img/structure/B6015707.png)
![3-hydroxy-1-methyl-3-({methyl[(7-methyl-1H-benzimidazol-2-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6015719.png)
![(2R*,3R*)-3-(1H-imidazol-1-yl)-1'-(1,3-thiazol-4-ylcarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B6015727.png)
![1-(2,3-dihydro-1H-inden-2-yl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-3-piperidinamine](/img/structure/B6015731.png)
![2-benzyl-8-(5-phenyl-1,2,4-triazin-3-yl)-2,8-diazaspiro[5.5]undecane](/img/structure/B6015736.png)


![2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B6015753.png)
![1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6015757.png)
